5alpha-Cholestane-3,3-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

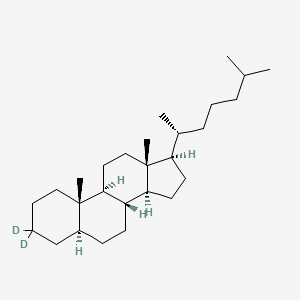

5alpha-Cholestane-3,3-d2 is a sterol produced endogenously from cholesterol and has been isolated from human feces . It is derived from cholesterol by the action of intestinal microorganisms . Derivatives of 5alpha-cholestane in plants are called brassinosteroids that selectively activate the PPI3K/Akt pathway .

Molecular Structure Analysis

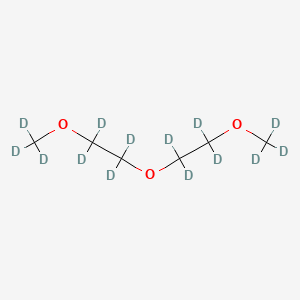

The molecular formula of 5alpha-Cholestane-3,3-d2 is C27H46D2 . The average mass is 374.682 Da and the mono-isotopic mass is 374.388153 Da .Aplicaciones Científicas De Investigación

Analytical Method Development

A method for determining serum cholestanol levels using high-performance liquid chromatography with ultraviolet detection was developed. This technique involves derivatization to the 4'-bromobenzenesulfonyl esters, offering a novel approach for diagnosing and monitoring patients with cerebrotendinous xanthomatosis (CTX) and liver diseases. The method's reproducibility, linearity, and recovery tests demonstrate its potential for clinical applications (Halperin et al., 2000).

Synthesis and Structural Analysis

Research has been conducted on synthesizing and structurally analyzing cholestane derivatives, including efforts to generate the full set of eight cholestane-3,5,6-triol stereoisomers. This synthesis provides a foundation for probing the biological functions of oxysterols in biological processes, highlighting the compounds' relevance in understanding sterol biochemistry (Zhao et al., 2007).

Antiproliferative and Anti-inflammatory Applications

Novel sterols with antiproliferative activity against leukemia cells were isolated from Selaginella tamariscina, demonstrating the potential therapeutic applications of cholestane derivatives in cancer treatment (Gao et al., 2007). Additionally, thiazolyl and thieno cholestane derivatives were synthesized and found to possess potent anti-inflammatory activities, underscoring the versatility of cholestane frameworks in drug development (Elmegeed et al., 2005).

Mass Spectrometry for Structural Elucidation

The electron ionization mass spectral fragmentation of cholestane derivatives was explored, offering insights into the structural elucidation of these compounds. This research aids in the assignment of configurations of sterols, crucial for understanding their biological roles (Rontani & Aubert, 2005).

Mecanismo De Acción

Target of Action

5alpha-Cholestane-3,3-d2, also known as 5α-Cholestane, is a sterol produced endogenously from cholesterol . It is derived from cholesterol by the action of intestinal microorganisms . The primary targets of 5alpha-Cholestane-3,3-d2 are likely to be the same as those of cholesterol, given their structural similarity.

Mode of Action

It is known that sterols like 5alpha-cholestane-3,3-d2 interact with cellular membranes and can influence membrane fluidity and permeability . They may also interact with specific proteins within the cell, altering their function.

Biochemical Pathways

5alpha-Cholestane-3,3-d2 is involved in the same biochemical pathways as cholesterol. It is a part of the sterol metabolic pathway, where it can be converted into other sterols or steroid hormones . The exact downstream effects of these pathways would depend on the specific metabolites produced.

Pharmacokinetics

As a sterol, it is likely to be absorbed in the intestine, distributed throughout the body in lipoproteins, and metabolized in the liver . Its bioavailability would be influenced by factors such as dietary intake and the efficiency of intestinal absorption.

Result of Action

The molecular and cellular effects of 5alpha-Cholestane-3,3-d2 are likely to be similar to those of cholesterol, given their structural similarity. Cholesterol plays a crucial role in maintaining cell membrane integrity and fluidity. It is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .

Action Environment

The action, efficacy, and stability of 5alpha-Cholestane-3,3-d2 are likely to be influenced by various environmental factors. These could include dietary intake of cholesterol and other sterols, the presence of specific gut microorganisms capable of metabolizing cholesterol into 5alpha-Cholestane-3,3-d2, and the individual’s overall health status .

Propiedades

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-FEFUMSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/no-structure.png)

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)

![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)